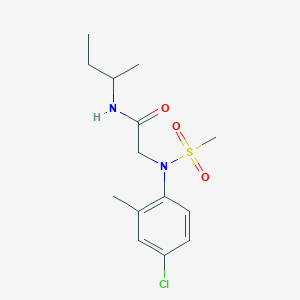
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as BNMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNMPA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including phospholipase C and diacylglycerol kinase. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to bind to certain proteins, including G protein-coupled receptors, and to induce changes in their conformation and activity.
Biochemical and physiological effects:
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to have various biochemical and physiological effects, including the inhibition of phospholipase C and diacylglycerol kinase, the induction of changes in the conformation and activity of G protein-coupled receptors, and the potential induction of apoptosis in cancer cells. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to have anti-inflammatory and anti-oxidative effects in certain cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its small size and ability to penetrate cell membranes, allowing for easy access to intracellular targets. However, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can also be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, including the development of new synthetic methods for (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine and related compounds, the elucidation of the mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine and its effects on various enzymes and proteins, the exploration of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine's potential as a therapeutic agent for cancer and other diseases, and the investigation of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine's effects on different cell types and tissues. Additionally, the use of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in combination with other compounds or techniques, such as fluorescence microscopy or mass spectrometry, may provide new insights into its mechanism of action and potential applications in research.
Métodos De Síntesis
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 2-methyl-4-nitroaniline in the presence of a base. The reaction yields (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine as a yellow solid, which can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been used in various scientific research applications, including as a fluorescent probe for imaging mitochondria in live cells, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for cancer and other diseases. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been used to study the structure and function of certain proteins, including G protein-coupled receptors.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(18(19)20)3-4-14(11)17-10-12-2-5-15-16(9-12)22-7-6-21-15/h2-5,8-9,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFUGWCRLQBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)
